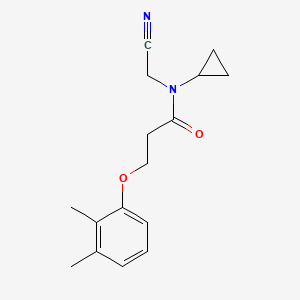

N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide

Descripción

Propiedades

IUPAC Name |

N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-12-4-3-5-15(13(12)2)20-11-8-16(19)18(10-9-17)14-6-7-14/h3-5,14H,6-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBPUSBZPBRSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCC(=O)N(CC#N)C2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Substituent Effects on the Phenoxy Group

The 2,3-dimethylphenoxy substituent in the target compound is a critical structural feature. highlights N-(2,3-dimethylphenoxy)alkyl aminoalkanols with anticonvulsant activity, where the 2,3-dimethyl substitution pattern on the phenoxy group enhances lipophilicity and CNS penetration compared to unsubstituted or para-substituted analogs . For example:

- Compound VIII (N-(2,3-dimethylphenoxy)alkyl aminoalkanol): Exhibited 75% anticonvulsant protection in rats (oral administration) at 0.5 h, outperforming analogs with bulkier substituents .

- Compound XVI (aroxyethylamine derivative): Achieved 100% protection in mice (intraperitoneal) at 100 mg/kg without neurotoxicity, emphasizing the importance of substituent positioning .

In contrast, 2,6-dimethylphenoxy derivatives (e.g., fumaric acid esters in ) show reduced CNS activity, likely due to steric hindrance affecting receptor binding .

Cyclopropyl and Cyanomethyl Substitutions

The N-cyclopropyl and N-cyanomethyl groups in the target compound influence its metabolic stability and electronic properties:

- N-[3-(3-chlorophenoxy)propyl]cyclopropanamine (): The cyclopropyl group enhances resistance to oxidative metabolism, prolonging half-life compared to linear alkyl chains .

Propanamide Backbone Modifications

The propanamide core is shared with several bioactive compounds:

- N-(3-chlorophenyl)-3-cyclopentylpropanamide (): Substitution with a cyclopentyl group enhances hydrophobic interactions in enzyme binding pockets, as seen in its use as a synthetic intermediate for polyimide monomers .

- N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide (): The diisopropylamine group confers rigidity, improving selectivity for muscarinic receptors in overactive bladder treatments .

Data Table: Key Structural Analogs and Their Properties

Research Findings and Implications

- However, the cyanomethyl group may limit CNS bioavailability compared to non-polar analogs .

- Enzyme Inhibition : Propanamide derivatives with sulfonamide groups (e.g., ) exhibit carbonic anhydrase inhibition, but the target compound lacks this moiety, likely shifting its mechanism of action .

- Synthetic Utility : Analogous to 3-chloro-N-phenyl-phthalimide (), the target compound’s stability and substituent diversity make it a candidate for polymer precursor synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.